molecular formula C23H34O5 B12436435 8-Hydroxydigitoxigenin

8-Hydroxydigitoxigenin

Cat. No.: B12436435
M. Wt: 390.5 g/mol
InChI Key: DLJAGQZQTFSTKM-BGKNSHFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydigitoxigenin can be achieved through biotransformation processes. One such method involves the use of microorganisms like Cochliobolus lunatus, which hydroxylate digitoxigenin at specific positions . The reaction typically takes place over a period of four days, resulting in the formation of this compound along with other hydroxylated products .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in plants like Nerium oleander. biotechnological approaches involving microbial transformation are being explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxydigitoxigenin undergoes various chemical reactions, including hydroxylation, oxidation, and reduction .

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(3S,5R,8S,9R,10S,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-20-7-4-16(24)12-15(20)3-9-22(26)18(20)6-8-21(2)17(5-10-23(21,22)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3/t15-,16+,17-,18-,20+,21-,22+,23-/m1/s1

InChI Key

DLJAGQZQTFSTKM-BGKNSHFJSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3(C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Origin of Product

United States

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